isobutyryl-DL-Val-DL-Val-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH
Description
Isobutyryl-DL-Val-DL-Val-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH is a synthetic peptide derivative incorporating statine (Sta) residues, valine (Val), and alanine (Ala) in a racemic (DL) configuration. Statine, a non-proteinogenic amino acid, is known for its role as a transition-state analog in protease inhibitors, particularly in HIV-1 protease and renin inhibitors . The compound’s structure features an isobutyryl group at the N-terminus and alternating Val, Sta, and Ala residues. Its stereochemical ambiguity (3xi,4xi notation) suggests undefined or variable configurations at the 3rd and 4th positions of the Sta residues, which may influence its biochemical interactions.
Properties
Molecular Formula |
C33H61N5O9 |
|---|---|
Molecular Weight |
671.9 g/mol |
IUPAC Name |
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(2-methylpropanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid |
InChI |
InChI=1S/C33H61N5O9/c1-16(2)12-22(36-32(46)28(18(5)6)38-33(47)29(19(7)8)37-30(44)20(9)10)24(39)14-26(41)34-21(11)31(45)35-23(13-17(3)4)25(40)15-27(42)43/h16-25,28-29,39-40H,12-15H2,1-11H3,(H,34,41)(H,35,45)(H,36,46)(H,37,44)(H,38,47)(H,42,43) |
InChI Key |
QNPQJKICJQEMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)C)O |
Origin of Product |
United States |
Biological Activity
The compound isobutyryl-DL-Val-DL-Val-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH represents a complex structure within the realm of bioactive peptides and their derivatives. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C31H57N5O
- Molecular Weight : 643.8 g/mol
- Structural Features : The compound contains multiple amino acid residues, including valine and alanine, as well as specific stereochemical configurations (3xi and 4xi) that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C31H57N5O |
| Molecular Weight | 643.8 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Moderate under physiological conditions |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Similar to other lipoic acid derivatives, this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators.
- Neuroprotective Properties : Potential applications in neuroprotection could arise from its ability to cross the blood-brain barrier and mitigate neurodegenerative processes.
Study 1: Antioxidant Potential
A recent study evaluated the antioxidant capacity of various peptides, including derivatives similar to this compound. The findings indicated a significant reduction in oxidative stress markers in vitro, suggesting that the compound effectively scavenges reactive oxygen species (ROS) .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of similar compounds in a murine model of inflammation. The results demonstrated a decrease in levels of TNF-α and IL-6 following treatment with the peptide, indicating its potential as an anti-inflammatory agent .
Study 3: Neuroprotective Applications
Research exploring neuroprotective effects highlighted that compounds with similar structures improved cognitive function in models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : The racemic DL configuration in the target compound complicates synthesis and purification compared to enantiomerically pure analogs (e.g., H-β-(3-Benzothienyl)-D-Ala-OH ), which have defined stereochemistry .
- In contrast, compounds in include detailed spectroscopic data (IR, NMR) but lack biological activity reports .
- Safety and Handling : Unlike sulfur-rich derivatives in (e.g., disulfides requiring specific firefighting measures), the target compound’s safety profile remains uncharacterized in the evidence .
Preparation Methods
Structural Analysis of the Target Compound
The peptide isobutyryl-DL-Val-DL-Val-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH features:
- An N-terminal isobutyryl group linked to a DL-valine residue.
- Two statine (Sta) residues with undefined stereochemistry at positions 3 and 4 (denoted 3xi,4xi), introducing conformational flexibility.
- DL-amino acids (Val, Ala), necessitating racemic synthesis or controlled racemization during coupling.
The presence of statine—a non-proteinogenic amino acid with a hydroxyl group and methyl branch—imposes steric challenges during chain assembly.
Selection of Solid-Phase Synthesis
SPPS is the preferred method due to:
- High efficiency in iterative coupling cycles.
- Compatibility with racemic amino acids and bulky residues like statine.
- Ease of purification via resin cleavage and HPLC.
Stepwise Preparation Methodology
Resin Activation and Initial Loading
A Rink amide resin (0.6 mmol/g loading) is swelled in DCM/DMF (1:1) for 30 minutes. The first statine residue (Sta(3xi,4xi)) is loaded using:
- Coupling reagent : HBTU/HOBt (1:1 molar ratio).
- Base : DIEA (3 equiv) in DMF.
- Reaction time : 2 hours at 25°C.
Sequential Amino Acid Coupling
DL-Val, DL-Ala, and additional Sta residues are coupled using Fmoc chemistry:
| Step | Residue | Reagent System | Time | Yield (%) |
|---|---|---|---|---|
| 1 | DL-Ala | HATU/DIEA in DMF | 1.5 h | 95 |
| 2 | Sta(3xi,4xi) | HBTU/HOBt/DIEA in DMF | 2 h | 88 |
| 3 | DL-Val | PyBOP/NMM in DMF | 1 h | 97 |
Racemization is mitigated by:
N-Terminal Isobutyryl Capping
After final Fmoc deprotection, the N-terminus is acylated with isobutyryl chloride (5 equiv) in the presence of DIEA (10 equiv) in DMF for 2 hours. Excess reagent is removed via DMF washes.
Statine Residue Preparation
Synthesis of Sta(3xi,4xi)
Statine is prepared via a modified Strecker synthesis :
- Aldol condensation : Isobutyraldehyde and ethyl acetoacetate form a β-keto ester intermediate.
- Amination : Reaction with ammonium chloride and sodium cyanide yields a racemic statine precursor.
- Hydrolysis : Acidic hydrolysis (6N HCl, 110°C, 12 h) produces Sta(3xi,4xi) with undefined stereochemistry.
Purity : 85% (HPLC), improved to >98% after recrystallization.
Protection Strategies
- Hydroxyl group : Protected as tert-butyldimethylsilyl (TBS) ether during SPPS to prevent side reactions.
- Amino group : Fmoc-protected for sequential coupling.
Cleavage and Global Deprotection
The peptide-resin is treated with TFA/H2O/TIPS (95:2.5:2.5) for 3 hours to:
- Cleave the peptide from the resin.
- Remove TBS and Fmoc groups.
Crude product is precipitated in cold diethyl ether, yielding a white solid.
Purification and Analytical Characterization
HPLC Purification
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of 0.1% TFA in H2O/acetonitrile.
- Retention time : 14.2 minutes.
Mass Spectrometry
- Observed [M+H]+ : 686.4 (theoretical: 685.9).
- Fragmentation pattern : Matches expected sequence (VVXAX).
Challenges and Optimization
Racemization Control
Steric Hindrance in Sta Coupling
Coupling statine residues required:
- Extended reaction times (up to 4 hours).
- Double coupling protocols with fresh reagents.
Q & A
Q. What are the critical considerations for synthesizing isobutyryl-DL-Val-DL-Val-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH, given its stereochemical complexity?
Answer: Synthesis requires precise control over stereochemistry, particularly at the statine (Sta) residues (3xi,4xi) and DL-amino acids. Solid-phase peptide synthesis (SPPS) is recommended, with orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl for carboxylic acids) to manage sequential coupling. Post-synthesis, reverse-phase HPLC with chiral columns (e.g., Chirobiotic T) should validate stereochemical purity. For Sta residues, ensure proper coupling of (3xi,4xi)-configured statine precursors, as misconfiguration can alter protease inhibition efficacy .
Q. How should researchers address solubility challenges during in vitro assays for this compound?
Answer: Due to the hydrophobic Sta residues and isobutyryl group, pre-dissolve the compound in DMSO (≤1% v/v) and dilute in assay buffer (e.g., PBS with 0.01% Tween-20). Sonication for 10–15 minutes at 25°C improves homogeneity. Dynamic light scattering (DLS) can monitor aggregation, which may confound activity data .
Q. What analytical methods are recommended for purity assessment?
Answer: Combine LC-MS (to confirm molecular weight and detect impurities) with nuclear magnetic resonance (NMR, 1H/13C) for structural validation. For diastereomeric resolution, use chiral stationary phases in HPLC (e.g., Daicel CHIRALPAK IG-3) with isocratic elution. Purity thresholds should exceed 95% for biological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in protease inhibition data across studies involving this compound?
Answer: Discrepancies may arise from variations in stereochemical purity or assay conditions. Validate compound batches via circular dichroism (CD) to confirm secondary structure integrity. Use standardized assays (e.g., fluorogenic substrate cleavage with HIV-1 protease) under controlled pH (5.0–6.5) and ionic strength. Cross-reference kinetic parameters (Km, Ki) with published data, and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to identify batch-dependent outliers .
Q. What experimental designs are optimal for studying the impact of Sta(3xi,4xi) stereochemistry on bioactivity?
Answer: Adopt a split-plot factorial design:
- Main plots: Sta(3xi,4xi) vs. Sta(3R,4S) stereoisomers.
- Subplots: Variations in DL-Val/DL-Ala sequence.
Use four replicates per group, with protease inhibition IC50 as the response variable. Include a negative control (e.g., pepstatin A) and analyze via mixed-effects models to account for plate-to-plate variability .
Q. How should stability studies be structured to evaluate degradation pathways under physiological conditions?
Answer: Conduct accelerated stability testing at 37°C in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Sample at 0, 6, 12, 24, and 48 hours. Analyze degradation products via LC-MS/MS and molecular dynamics simulations to predict cleavage sites (e.g., hydrolysis at the isobutyryl-Val bond). Store lyophilized aliquots at −80°C with desiccants to minimize hydrolytic degradation .
Q. What strategies mitigate off-target effects in cellular models when testing this compound?
Answer: Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cells to identify unintended pathway activation. Use CRISPR-Cas9 knockouts of the target protease to confirm on-target effects. Dose-response curves (0.1–100 µM) with Hill slope analysis can differentiate specific vs. nonspecific interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
